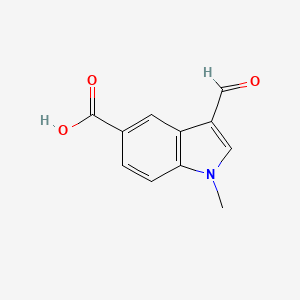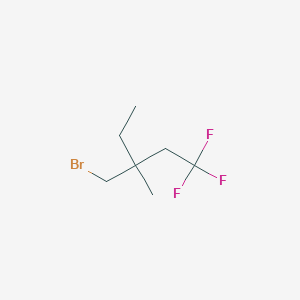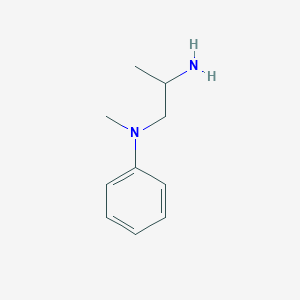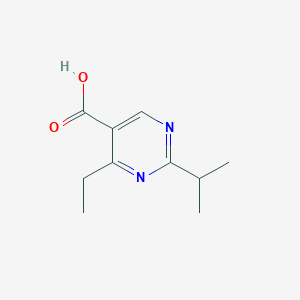
(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid is a compound with the molecular formula C7H11NO4 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid typically involves the reaction of 3-methyl-1,2-oxazole with formaldehyde and a suitable reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Safety measures and quality control protocols are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
類似化合物との比較
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound shares a similar oxazole structure but has different functional groups, leading to distinct chemical properties and applications.
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide:
Uniqueness
(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a valuable compound for scientific investigation.
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
acetic acid;(3-methyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C5H7NO2.C2H4O2/c1-4-2-5(3-7)8-6-4;1-2(3)4/h2,7H,3H2,1H3;1H3,(H,3,4) |
InChIキー |
HCCOXJMKOMWSMM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)









amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
